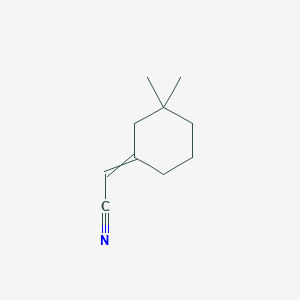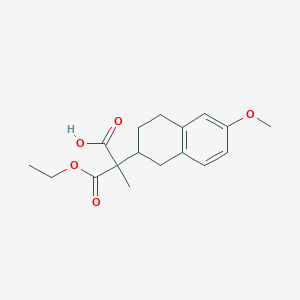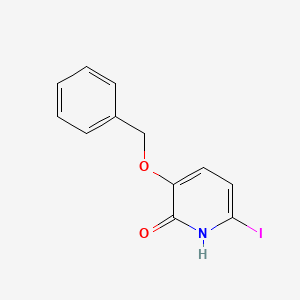![molecular formula C25H36Br2S2 B1403270 2,6-Dibromo-4,4-bis(2-ethylhexyl)-4H-cyclopenta[1,2-b:5,4-b']dithiophene CAS No. 365547-21-3](/img/structure/B1403270.png)
2,6-Dibromo-4,4-bis(2-ethylhexyl)-4H-cyclopenta[1,2-b:5,4-b']dithiophene
Descripción general
Descripción
“2,6-Dibromo-4,4-bis(2-ethylhexyl)-4H-cyclopenta[1,2-b:5,4-b’]dithiophene” is a chemical compound with the molecular formula C24H36Br2S2Si . It is also known by other names such as DTS26-2Br .
Molecular Structure Analysis
The compound has a planar conjugated bi-cyclic structure . This structure allows for stronger π–π interactions .Aplicaciones Científicas De Investigación
Application 1: Photovoltaic Applications
- Summary of Application : This compound is used in the synthesis of low band gap random copolymers for photovoltaic applications. The polymers exhibit broad and strong absorption between 300 and 700 nm with good solubility and thermal stability .
- Methods of Application : The compound is used in the Stille polycondensation method to synthesize conjugated random copolymers . The polymers are characterized by 1H NMR spectroscopy, gel permeation chromatography (GPC), UV–Vis absorption spectroscopy, and cyclic voltammetry .
- Results or Outcomes : The optical band gaps of the polymers vary from 1.88 to 1.93 eV. By changing the ratio of the two donor monomers, the highest occupied molecular orbital energy levels of polymers vary between -5.04 and -5.19 eV and the lowest unoccupied molecular orbital energy levels range from -3.16 to -3.26 eV .
Application 2: Organic Solar Cells Applications
- Summary of Application : This compound is used in the synthesis of donor-acceptor and donor-donor alternating conjugated polymers for organic solar cells applications .
- Methods of Application : The compound is used in direct (hetero) arylation polymerization where the Pd (OAc)2 and PCy3.HBF4 have been used as the catalyst system .
- Results or Outcomes : The conjugated polymers have been investigated for the optical and thermal properties including UV–Vis, fluorescent emission, DSC and TGA . The electrochemical properties of the conjugated polymers have been evaluated via cyclic voltammetry to determine the HOMO–LUMO energy levels which are suitable for organic solar cells devices .
Application 3: Solution Processed Organic Solar Cells
- Summary of Application : This compound is used in the synthesis of small molecules for solution processed organic solar cells . These small molecule based solar cells have become a competitive alternative to their polymer counterparts due to the advantages of their defined structure and thus less batch to batch variation .
- Methods of Application : The compound is used in the synthesis of small molecules containing benzo [1,2-b:4,5-b′]dithiophene (BDT) units for solution-processed organic photovoltaic cells .
- Results or Outcomes : The BDT unit has become one of the most widely used and studied building blocks for high performance small molecule based photovoltaic devices .
Application 4: Fullerene-Free All-Small-Molecule Organic Solar Cells
- Summary of Application : This compound is used in the synthesis of new wide band gap donors for efficient fullerene-free all-small-molecule organic solar cells .
- Methods of Application : The compound is used in the synthesis of small molecules for organic solar cells .
- Results or Outcomes : The synthesized small molecules are used in the fabrication of efficient fullerene-free all-small-molecule organic solar cells .
Application 5: Synthesis of Monomers
- Summary of Application : This compound is used in the preparation of monomers including 4-(4-hexylphenyl)-4H-dithieno[3,2-b:2’,3’d]pyrrole (HPDTP) (1), 1,3-dibromo-5-(2-ethylhexyl)-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione (DBTPD) (2) and 2,6-dibromo-4,8-bis(hexyloxy)benzo[1,2-b:4,5-b’]dithiophene (DBBDT) (3) .
- Methods of Application : The synthetic route for preparation of these monomers is presented in the referenced study .
- Results or Outcomes : The obtained monomers are used in the synthesis of conjugated polymers .
Application 6: Industrial Chemical
- Summary of Application : Phenol, 4,4’- (3H-2,1-benzoxathiol-3-ylidene)bis[2,6-dibromo-, S,S-dioxide, also known as Bromophenol Blue, is an industrial chemical .
- Methods of Application : This compound is used mainly as an analytical reagent in laboratories .
- Results or Outcomes : The specific outcomes depend on the particular experiment or analysis being conducted .
Safety And Hazards
Direcciones Futuras
A study reports a sulfide oxidation tuning approach in a similar compound for constructing a series of sulfone-based dual acceptor 1-2 (A1–A2)-type copolymers with different numbers of sulfonyl groups . This suggests that similar strategies could be applied to “2,6-Dibromo-4,4-bis(2-ethylhexyl)-4H-cyclopenta[1,2-b:5,4-b’]dithiophene” for future research and applications.
Propiedades
IUPAC Name |
4,10-dibromo-7,7-bis(2-ethylhexyl)-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H36Br2S2/c1-5-9-11-17(7-3)15-25(16-18(8-4)12-10-6-2)19-13-21(26)28-23(19)24-20(25)14-22(27)29-24/h13-14,17-18H,5-12,15-16H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEQRAFHWWLGKEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CC1(C2=C(C3=C1C=C(S3)Br)SC(=C2)Br)CC(CC)CCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36Br2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80738117 | |
| Record name | 2,6-Dibromo-4,4-bis(2-ethylhexyl)-4H-cyclopenta[1,2-b:5,4-b']bisthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80738117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
560.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dibromo-4,4-bis(2-ethylhexyl)-4H-cyclopenta[1,2-b:5,4-b']dithiophene | |
CAS RN |
365547-21-3 | |
| Record name | 2,6-Dibromo-4,4-bis(2-ethylhexyl)-4H-cyclopenta[2,1-b:3,4-b′]dithiophene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=365547-21-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Dibromo-4,4-bis(2-ethylhexyl)-4H-cyclopenta[1,2-b:5,4-b']bisthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80738117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



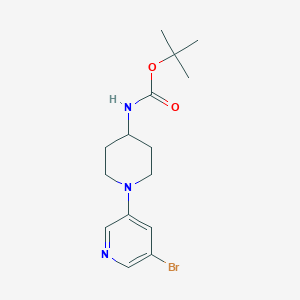
![3-(5-Fluoro-4-methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyridine](/img/structure/B1403188.png)
![Spiro[2.5]octan-5-amine hydrochloride](/img/structure/B1403189.png)
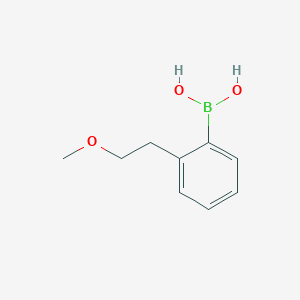
![6-(1-Oxa-2,8-diazaspiro[4.5]dec-2-en-3-yl)nicotinic acid dihydrochloride](/img/structure/B1403194.png)
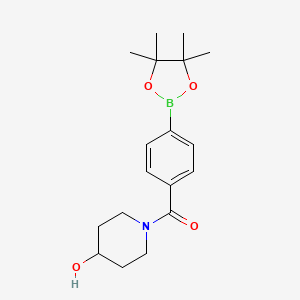
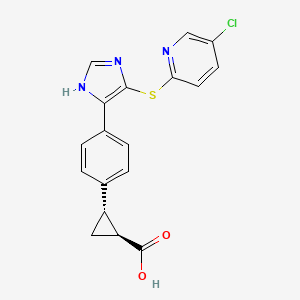
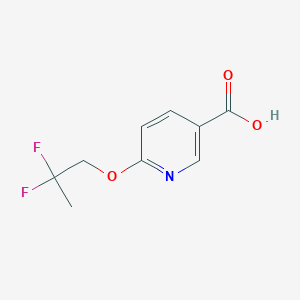
![3-(Dimethylamino)-1-[3-(trifluoromethoxy)phenyl]prop-2-en-1-one](/img/structure/B1403199.png)
![1-Pyrrolidinecarboxylic acid, 2-[[(3-carboxypropyl)amino]carbonyl]-, 1-(phenylmethyl) ester, (2S)-](/img/structure/B1403202.png)
